molecular formula C8H12N2O4S B12644349 2-Ethoxy-5-hydrazinobenzenesulphonic acid CAS No. 85099-37-2

2-Ethoxy-5-hydrazinobenzenesulphonic acid

Cat. No.: B12644349
CAS No.: 85099-37-2
M. Wt: 232.26 g/mol
InChI Key: VNVDWWIHAKFXCI-UHFFFAOYSA-N
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Description

2-Ethoxy-5-hydrazinobenzenesulphonic acid is an organic compound with the molecular formula C8H12N2O4S. It is known for its unique chemical properties and is used in various scientific research applications. This compound is characterized by the presence of an ethoxy group, a hydrazino group, and a benzenesulphonic acid moiety, which contribute to its reactivity and versatility in chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-hydrazinobenzenesulphonic acid typically involves the reaction of 2-ethoxy-5-nitrobenzenesulphonic acid with hydrazine hydrate. The reaction is carried out under controlled conditions, usually at elevated temperatures, to facilitate the reduction of the nitro group to a hydrazino group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-hydrazinobenzenesulphonic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxy-5-hydrazinobenzenesulphonic acid is utilized in several scientific research fields, including:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-hydrazinobenzenesulphonic acid involves its interaction with molecular targets such as enzymes and proteins. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The compound’s sulfonic acid moiety enhances its solubility and reactivity in aqueous environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-5-hydrazinobenzenesulphonic acid is unique due to its combination of an ethoxy group, a hydrazino group, and a benzenesulphonic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

CAS No.

85099-37-2

Molecular Formula

C8H12N2O4S

Molecular Weight

232.26 g/mol

IUPAC Name

2-ethoxy-5-hydrazinylbenzenesulfonic acid

InChI

InChI=1S/C8H12N2O4S/c1-2-14-7-4-3-6(10-9)5-8(7)15(11,12)13/h3-5,10H,2,9H2,1H3,(H,11,12,13)

InChI Key

VNVDWWIHAKFXCI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)NN)S(=O)(=O)O

Origin of Product

United States

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